5H,6H-thieno[3,2-d][1,2,3]thiadiazole-5-carboxylic acid
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Overview
Description
5H,6H-thieno[3,2-d][1,2,3]thiadiazole-5-carboxylic acid is a heterocyclic compound featuring a fused ring system that includes both sulfur and nitrogen atoms. This compound is part of the thiadiazole family, known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H-thieno[3,2-d][1,2,3]thiadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thioamides with hydrazonoyl halides in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like ethanol, under reflux conditions .
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of catalysts to enhance reaction rates and selectivity might be employed.
Chemical Reactions Analysis
Types of Reactions
5H,6H-thieno[3,2-d][1,2,3]thiadiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed depend on the type of reaction. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5H,6H-thieno[3,2-d][1,2,3]thiadiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or a ligand for receptor binding.
Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5H,6H-thieno[3,2-d][1,2,3]thiadiazole-5-carboxylic acid exerts its effects involves its interaction with biological targets. The compound can bind to enzymes or receptors, altering their activity. This interaction is often mediated by the sulfur and nitrogen atoms in the thiadiazole ring, which can form strong bonds with metal ions or other active sites in proteins.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-thiadiazole
- 1,2,4-thiadiazole
- 1,2,5-thiadiazole
- 1,3,4-thiadiazole
Uniqueness
Compared to other thiadiazole derivatives, 5H,6H-thieno[3,2-d][1,2,3]thiadiazole-5-carboxylic acid is unique due to its fused ring structure, which imparts distinct electronic properties and reactivity. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets or materials with unique electronic characteristics.
Properties
CAS No. |
2694733-97-4 |
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Molecular Formula |
C5H4N2O2S2 |
Molecular Weight |
188.2 |
Purity |
95 |
Origin of Product |
United States |
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